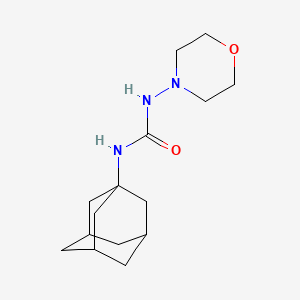

N-1-adamantyl-N'-4-morpholinylurea

Overview

Description

N-1-adamantyl-N'-4-morpholinylurea (AMU) is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes. AMU has been extensively studied for its potential applications in cancer therapy, neurological disorders, and cardiovascular diseases.

Mechanism of Action

N-1-adamantyl-N'-4-morpholinylurea is a potent inhibitor of PKC, a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, apoptosis, and signal transduction. PKC is activated by various extracellular stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates various downstream targets, leading to a wide range of physiological and pathological responses. This compound binds to the catalytic domain of PKC and inhibits its activity, leading to the inhibition of downstream signaling pathways.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits tumor growth. In animal models of neurological disorders, this compound improves cognitive function and reduces neuroinflammation. In cardiovascular diseases, this compound improves endothelial function and reduces blood pressure. However, this compound also has some limitations, as it can inhibit other kinases besides PKC, leading to off-target effects.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-N'-4-morpholinylurea has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying PKC signaling pathways. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, this compound also has some limitations for lab experiments, as it can inhibit other kinases besides PKC, leading to off-target effects. Furthermore, this compound can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of N-1-adamantyl-N'-4-morpholinylurea. One direction is to further investigate its potential applications in cancer therapy, neurological disorders, and cardiovascular diseases. Another direction is to develop more potent and selective PKC inhibitors based on the structure of this compound. Furthermore, the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity may lead to the development of novel therapeutic agents. Finally, the elucidation of the molecular mechanisms underlying the off-target effects of this compound may lead to the development of more selective inhibitors.

Synthesis Methods

N-1-adamantyl-N'-4-morpholinylurea is synthesized by reacting 1-adamantylamine with 4-isocyanatomorpholine in the presence of a catalyst. The reaction yields this compound as a white crystalline powder with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-1-adamantyl-N'-4-morpholinylurea has been extensively studied for its potential applications in cancer therapy. PKC is overexpressed in various cancer cells, and its inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth. This compound has also been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. PKC is involved in the regulation of synaptic plasticity, and its inhibition by this compound has been shown to improve cognitive function in animal models. Furthermore, this compound has been studied for its potential applications in cardiovascular diseases. PKC is involved in various signaling pathways that regulate vascular tone, and its inhibition by this compound has been shown to improve endothelial function and reduce blood pressure.

properties

IUPAC Name |

1-(1-adamantyl)-3-morpholin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2/c19-14(17-18-1-3-20-4-2-18)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYOVUQQDCOYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330931 | |

| Record name | 1-(1-adamantyl)-3-morpholin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662992 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

351162-01-1 | |

| Record name | 1-(1-adamantyl)-3-morpholin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4968762.png)

![N-(2-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4968810.png)

![4-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4968813.png)

![1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B4968829.png)

![tetrahydro-2-furanylmethyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4968831.png)

![4-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4968834.png)

![2-(4-methylphenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4968851.png)

![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4968859.png)

methanol](/img/structure/B4968867.png)